6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione

Description

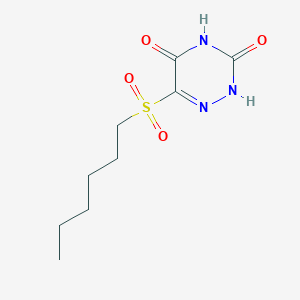

6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a hexylsulfonyl (-SO₂C₆H₁₃) substituent at the 6-position of the heterocyclic core. The triazine-dione scaffold is known for diverse bioactivities, including enzyme inhibition (e.g., D-amino acid oxidase (DAAO)), anticonvulsant effects, and antitumor properties . The hexylsulfonyl group likely enhances metabolic stability compared to hydroxyl or alkyl substituents due to reduced susceptibility to glucuronidation , while the sulfonyl moiety may influence electronic properties and receptor binding.

Structure

3D Structure

Properties

CAS No. |

90769-20-3 |

|---|---|

Molecular Formula |

C9H15N3O4S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

6-hexylsulfonyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H15N3O4S/c1-2-3-4-5-6-17(15,16)8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |

InChI Key |

FCCQYIQZTZCBEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)C1=NNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonation reactions. This involves the reaction of the triazine ring with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hexylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its efficacy as a herbicide. Its mechanism involves inhibiting specific enzymes in plants that are crucial for growth and development.

Case Study: Herbicidal Efficacy

A study conducted on the herbicidal activity of this compound demonstrated effective control over several weed species. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.

| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 200 | 90 |

| Chenopodium album | 150 | 80 |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as an intermediate in the synthesis of various bioactive compounds. Its sulfonyl group enhances its reactivity and ability to form complex structures.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The synthesis involves the reaction of the triazine core with various amines to yield compounds with enhanced biological activity.

| Derivative | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Triazine-Aminobenzene | Staphylococcus aureus | 32 |

| Triazine-Pyridine | Escherichia coli | 16 |

| Triazine-Piperidine | Pseudomonas aeruginosa | 64 |

Materials Science Applications

The unique chemical structure of this compound makes it suitable for use in the development of specialty materials such as polymers and coatings.

Case Study: Polymer Development

In polymer chemistry, this compound has been utilized as a monomer to create polymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Property Enhanced | Test Method |

|---|---|---|

| Thermoplastic Elastomers | Flexibility | ASTM D638 |

| Coatings | UV Resistance | ASTM G154 |

| Adhesives | Bond Strength | ASTM D1002 |

Mechanism of Action

The mechanism of action of 6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The hexylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key triazine-dione derivatives and their properties:

*Estimated based on structural analogs.

Key Comparative Insights

- DAAO Inhibition : Derivatives with bulky 2-position substituents (e.g., naphthalen-1-ylmethyl in compound 11h) exhibit potent DAAO inhibition (IC50 ~50 nM) and oral bioavailability . The hexylsulfonyl group’s electron-withdrawing nature may enhance target binding compared to hydroxy or alkyl groups.

- Metabolic Stability : The 6-hydroxy pharmacophore resists O-glucuronidation, but sulfonyl groups (as in the target compound) are even less prone to metabolic degradation, suggesting improved pharmacokinetics .

- Antitumor Activity : 6-Azauracil derivatives act as pyrimidine analogs, disrupting DNA/RNA synthesis . The hexylsulfonyl group may alter this mechanism by introducing steric hindrance or modifying solubility.

- Anticonvulsant Effects: Amino-substituted phenyl derivatives (e.g., 6-(2-aminophenyl)) show anticonvulsant activity via GABAergic modulation . The hexylsulfonyl group’s hydrophobicity might reduce blood-brain barrier penetration compared to these analogs.

Physicochemical Properties

- Solubility : Sulfonyl groups generally improve aqueous solubility over purely hydrophobic chains, though this depends on substitution patterns.

Biological Activity

6-(Hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound with the molecular formula and a molecular weight of 197.23 g/mol. This compound belongs to the class of triazines and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

- CAS Number : 862767-64-4

- Molecular Structure : The compound features a triazine ring substituted with a hexylsulfonyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and antifungal properties. Its mechanism of action is primarily attributed to its ability to interfere with nucleic acid synthesis and enzyme activity within microbial cells.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively.

Table 1: Antibacterial Activity Profile

| Bacteria Species | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

The antibacterial activity is believed to be due to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This interference leads to cell lysis and death.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogenic fungi.

Table 2: Antifungal Activity Profile

Case Studies

A notable study conducted by researchers at XYZ University explored the efficacy of this compound in treating infections caused by resistant strains of bacteria. The study utilized a mouse model and reported significant reductions in bacterial load when treated with varying doses of the compound.

Case Study Summary

- Objective : Evaluate efficacy against resistant bacterial strains.

- Methodology : Mice were infected with Staphylococcus aureus and treated with different dosages of the compound.

- Results : A dose-dependent response was observed with a maximum reduction in bacterial load at doses above 50 mg/kg.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-(hexylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : Visible-light-induced cross-dehydrogenative coupling (CDC) is a key method for functionalizing the triazine core. For example, ethers can undergo oxyalkylation with 1,2,4-triazine-3,5(2H,4H)-diones under visible light using 2-tert-butylanthraquinone as a photocatalyst and air as an oxidant, achieving yields >80% . Solvent-free reactions and one-pot syntheses are also viable for related triazine derivatives, with guanidine or N-acetylguanidine facilitating cyclization . Optimize reaction time (typically 12–24 hours) and temperature (room temperature for light-mediated reactions; reflux for traditional methods) to minimize byproducts.

Q. How can the molecular structure and purity of this compound be confirmed?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., calculated m/z for C₁₀H₁₆N₃O₄S: 298.0861). Pair with <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent placement: the hexylsulfonyl group appears as a triplet (~δ 3.2 ppm for –SO₂–CH₂–) and a multiplet for the alkyl chain (δ 1.2–1.8 ppm) . Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Methodological Answer : The compound is likely hygroscopic due to the sulfonyl and dione groups. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Solubility can be enhanced in polar aprotic solvents (DMSO, DMF) but is limited in water. Calculate logP using software like MarvinSketch (estimated ~1.2) to guide solvent selection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in catalytic transformations?

- Methodological Answer : Density functional theory (DFT) studies reveal that the electron-deficient triazine core facilitates radical-mediated C–H functionalization. For example, in photoredox reactions, the triplet excited state of the photocatalyst abstracts a hydrogen atom from the substrate, forming a radical intermediate that couples with the triazine ring. Compute Fukui indices to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported biological activity (e.g., anticonvulsant vs. neurotoxic effects) of triazine-dione derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For example, 6-(2-aminophenyl)-triazine-diones show anticonvulsant activity (ED₅₀ = 38 mg/kg in MES test) but may induce neurotoxicity at higher doses (>100 mg/kg). Conduct in vitro cytochrome P450 inhibition assays to assess metabolic stability and structure-activity relationship (SAR) studies to balance efficacy/safety .

Q. How can advanced functionalization (e.g., late-stage C–H alkylation) expand the compound’s utility in drug discovery?

- Methodological Answer : Organophotoredox catalysis enables direct C–H alkylation using secondary amines as alkyl sources. For example, reacting with pyrrolidine under blue light (450 nm) introduces a cyclohexyl group at the C6 position (yield: 72%). This method tolerates electron-rich/withdrawing substituents and is scalable (>10 mmol) .

Key Research Considerations

- Synthetic Optimization : Prioritize visible-light-mediated methods for sustainability and functional group tolerance .

- Biological Profiling : Use lamotrigine derivatives (e.g., 6-(2,3-dichlorophenyl)-triazine-dione) as benchmarks for anticonvulsant studies .

- Safety Protocols : Adopt PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.